N-sec-Butyl-2,5-xylidine
Description
Contextual Significance of Alkylated Anilines in Chemical Research
Aniline (B41778) and its derivatives are foundational compounds in modern chemistry. wikipedia.org As the simplest aromatic amine, aniline consists of a phenyl group attached to an amino group. wikipedia.org Its derivatives, particularly alkylated anilines, are core motifs in a vast array of important molecules, including pharmaceuticals, agrochemicals, and materials such as dyes and polymers. researchgate.netyufenggp.comnih.gov The reactivity of the aniline structure, which is susceptible to electrophilic substitution, makes it a versatile starting material for fine chemical synthesis. wikipedia.org
Alkylation, the process of adding an alkyl group to a molecule, can occur at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation). researchgate.netacs.org This modification significantly influences the compound's chemical properties, such as basicity, solubility, and stability. yufenggp.comcdnsciencepub.com N-alkylated anilines, for instance, are crucial intermediates in the production of dyes and other organic products. wikipedia.orgyufenggp.com The development of efficient and selective alkylation methods is an active area of research, with modern approaches focusing on catalysis using various metals like iron, copper, and palladium to achieve high yields under mild conditions. organic-chemistry.orgacs.orgsioc-journal.cnorganic-chemistry.org The ability to perform late-stage functionalization on complex molecules, including drugs, highlights the importance of these synthetic strategies. nih.govorganic-chemistry.org
Structural Classification and Nomenclature of N-sec-Butyl-2,5-xylidine
This compound is classified as a substituted aromatic amine. Specifically, it is a derivative of 2,5-xylidine (also known as 2,5-dimethylaniline), where a secondary butyl (sec-butyl) group is attached to the nitrogen atom of the amino group. fluorochem.co.ukdrugbank.comwikipedia.org This N-alkylation makes it a secondary amine.
The systematic IUPAC name for this compound is N-(butan-2-yl)-2,5-dimethylaniline . fluorochem.co.uk It is structurally defined by a benzene (B151609) ring substituted with two methyl groups at positions 2 and 5, and an amino group at position 1, which is further substituted with a butan-2-yl group.
| Property | Value |
| CAS Number | 60388-37-6 |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| IUPAC Name | N-(butan-2-yl)-2,5-dimethylaniline |
| Synonyms | n-(Sec-butyl)-2,5-dimethylaniline |
Table 1: Chemical Properties of this compound. fluorochem.co.uk
Historical Overview of Xylidine (B576407) and N-Alkylated Aniline Research
The study of aniline and its derivatives dates back to the 19th century, with its initial importance rooted in the synthesis of the first artificial dyes. Xylidines, as dimethyl-substituted anilines, became integral to the expanding color industry. wikipedia.org Early production methods for xylidines typically involved the nitration of xylene followed by reduction to form the corresponding xylidine isomer. wikipedia.org Patents from the mid-20th century describe processes for the catalytic hydrogenation of nitroxylenes to produce xylidines. google.com
Research into N-alkylated anilines has evolved significantly over the decades. Early methods often required harsh reaction conditions. However, the 20th and 21st centuries have seen the development of numerous, more sophisticated synthetic routes. These include reductive amination and various metal-catalyzed cross-coupling reactions, which offer greater efficiency and selectivity. organic-chemistry.org A 1962 study on the pharmacology of compounds derived from 3,4-xylidine indicates the long-standing interest in the biological activities of this class of molecules. acs.org The continuous development of new catalysts and reaction pathways for N-alkylation remains a testament to the enduring importance of these compounds in organic synthesis. organic-chemistry.orgsioc-journal.cnrsc.org
Current Research Trends and Future Directions for this compound Analogues
Current research involving alkylated anilines is largely focused on two main areas: the development of novel, efficient synthetic methodologies and the exploration of their applications in materials science and medicinal chemistry. There is a strong emphasis on creating more sustainable and atom-economical catalytic systems for both C-alkylation and N-alkylation of anilines. researchgate.netacs.orgchinesechemsoc.org For example, recent studies have reported on iron-promoted C-H amination and acid-catalyzed chemoselective alkylation, which allow for the synthesis of complex aniline derivatives under mild, metal-free conditions. acs.orgorganic-chemistry.org
In terms of applications, xylidine derivatives and their analogues are being investigated for a range of biological activities. Studies have shown their potential as antibacterial agents, anti-inflammatory drugs, and antiarrhythmics. nih.govresearchgate.netresearchgate.net For instance, N-sulfonated derivatives of 2,3-xylidine have demonstrated antibacterial properties. researchgate.net Other xylidine derivatives are used as intermediates in the synthesis of herbicides and compounds for treating neuropathic pain. google.comgoogle.com The structural motifs found in this compound are also present in compounds explored for their surface-active properties, which are useful in creating emulsions for cosmetics and as dispersing agents in pigments. hopemaxchem.com
Future research on analogues of this compound will likely continue along these lines. The focus will probably be on synthesizing novel derivatives with tailored electronic and steric properties for specific applications, such as new pharmaceuticals, advanced polymers, or specialized chemical intermediates. The exploration of their potential in areas like organic electronics, where the electronic properties of substituted anilines can be finely tuned, represents another promising avenue for investigation. acs.org
Structure
3D Structure
Properties
CAS No. |
60388-37-6 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-butan-2-yl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-11(4)13-12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
InChI Key |
CYYDUHXFEIQMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Sec Butyl 2,5 Xylidine
Electrophilic Aromatic Substitution Pathways
The benzene (B151609) ring of N-sec-Butyl-2,5-xylidine is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the two methyl groups. masterorganicchemistry.comdalalinstitute.com The directing influence of these substituents determines the regioselectivity of these reactions.
Regioselective Nitration Studies on Xylidine (B576407) Derivatives
The nitration of this compound is predicted to be a complex reaction, with the regiochemical outcome dependent on the reaction conditions. The powerful ortho,para-directing amino group, and the ortho,para-directing methyl groups work in concert to activate specific positions on the aromatic ring. The positions ortho and para to the amino group are at C6 and C4, while the positions ortho and para to the methyl groups are at C1, C3, C4, and C6 (for the C2-methyl) and C2, C4, and C6 (for the C5-methyl).
In xylidine derivatives, the substitution pattern is often influenced by steric hindrance. For instance, in the nitration of 2,5-dimethyl-1,4-benzenediamine, the nitro group is selectively introduced at the 3-position, which is meta to one of the amino groups but ortho to the other, likely due to the steric bulk of the adjacent methyl group. For N-substituted anilines, the regioselectivity of nitration is also a balance of electronic and steric factors. In the case of N-acetyl-p-toluidine (4-methylacetanilide), nitration occurs predominantly at the position ortho to the activating acetamido group (and meta to the methyl group), affording 4-methyl-2-nitroacetanilide in high yield. ulisboa.pt However, when the N-substituent is bulkier, such as a succinimide (B58015) group, the directing effect of the methyl group can become more influential. ulisboa.pt
For this compound, nitration is expected to occur at the available positions activated by both the amino and methyl groups, primarily the C4 and C6 positions. However, the bulky sec-butyl group on the nitrogen atom may sterically hinder the C6 position, potentially favoring substitution at the C4 position. The reaction conditions, particularly the acidity of the medium, can also play a crucial role. In strongly acidic media, protonation of the amino group to form an anilinium ion would convert it into a deactivating, meta-directing group, leading to a different distribution of products.
A plausible reaction pathway for the nitration of this compound is presented in Table 1.
Table 1: Predicted Regioselective Nitration of this compound
| Position of Nitration | Activating/Directing Groups | Steric Hindrance | Predicted Major/Minor Product |
|---|---|---|---|
| C4 | Ortho to C5-methyl, Para to C2-methyl, Para to amino group | Moderate | Major |
| C6 | Ortho to C5-methyl, Ortho to amino group | High (from sec-butyl group) | Minor |
Halogenation Reactions and Selectivity Control
The halogenation of this compound is another important electrophilic aromatic substitution reaction. The high reactivity of the aniline (B41778) ring often leads to polyhalogenation and lack of selectivity. However, various methods have been developed to control the regioselectivity of halogenation in N-substituted anilines.
One strategy involves the use of N-oxides. Treatment of N,N-dialkylanilines with an oxidizing agent to form the corresponding N-oxide, followed by reaction with a thionyl halide, allows for selective halogenation. For example, N,N-dimethylaniline N-oxide reacts with thionyl bromide to exclusively yield the 4-bromo derivative, while reaction with thionyl chloride predominantly gives the 2-chloro product. nih.gov This method offers a pathway to control the position of halogenation by temporarily modifying the nitrogen substituent.
The nature of the halogenating agent and the reaction conditions also significantly influence the outcome. For instance, the bromination of 2,6-dimethylaniline (B139824) in glacial acetic acid yields mainly the 4-bromo product, whereas in a strongly acidic medium, a substantial amount of the 3-bromo isomer is formed. prepchem.comgoogle.com Furthermore, the use of a Lewis acid catalyst like aluminum chloride in the halogenation of N-alkyl-2,6-dialkylanilines can direct the halogen to the 3-position. prepchem.com
For this compound, direct bromination would be expected to occur at the C4 and C6 positions. To achieve selective halogenation, one could employ the N-oxide methodology or carefully choose the reaction conditions and catalyst. Table 2 summarizes potential strategies for the controlled halogenation of this compound.
Table 2: Strategies for Controlled Halogenation of this compound
| Reagent/Condition | Expected Major Product | Rationale |
|---|---|---|
| Bromine in Acetic Acid | 4-Bromo-N-sec-butyl-2,5-xylidine | Less sterically hindered para position is favored. |
| N-Oxide then Thionyl Bromide | 4-Bromo-N-sec-butyl-2,5-xylidine | Established method for para-bromination of N-alkylanilines. nih.gov |
| N-Oxide then Thionyl Chloride | 6-Chloro-N-sec-butyl-2,5-xylidine | Established method for ortho-chlorination of N-alkylanilines. nih.gov |
Nucleophilic Reactivity at the Nitrogen Center
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to participate in a range of reactions at the nitrogen center.
Formation of Amine Salts and Coordination Complexes
As a base, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts. For example, reaction with hydrochloric acid would yield N-sec-butyl-2,5-xylidinium chloride. This salt formation is a fundamental property of amines and is often utilized in their purification and handling. google.com
The lone pair on the nitrogen atom also enables this compound to act as a ligand in the formation of coordination complexes with metal ions. The nitrogen atom can donate its electron pair to a metal center, forming a coordinate covalent bond. The steric bulk of the sec-butyl and methyl groups will influence the geometry and stability of the resulting complexes. The synthesis of such complexes typically involves reacting the amine with a suitable metal salt in an appropriate solvent. beilstein-journals.orgmdpi.comnih.govajgreenchem.com The coordination chemistry of N-substituted anilines is an active area of research, with applications in catalysis and materials science.
Reaction with Organometallic Reagents
This compound can react with highly reactive organometallic reagents, such as organolithium compounds. These strong bases can deprotonate the N-H bond of the secondary amine to form a lithium amide. This amide can then act as a potent nucleophile in subsequent reactions.
Furthermore, the aromatic ring of this compound can be functionalized through reactions involving organometallic intermediates. For instance, directed ortho-metalation can be achieved by deprotonation of a position ortho to the amino group using a strong base like n-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. The cross-coupling of secondary alkyllithium reagents with aryl halides, catalyzed by palladium complexes, is a powerful method for forming C-C bonds, and similar strategies could potentially be applied to derivatives of this compound. rsc.orgrug.nl
Oxidative Transformations of N-Substituted Anilines
The amino group in N-substituted anilines is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. These transformations are of significant interest for the synthesis of various nitrogen-containing compounds.
One important reaction is oxidative coupling. N-alkylanilines can undergo oxidative N-N bond formation to yield hydrazines or azoxyarenes. acs.orgresearchgate.net For example, the oxidative coupling of secondary N-alkylanilines can be catalyzed by tungsten complexes to afford azoxyarenes. acs.org Another type of oxidative coupling involves the formation of C-C bonds, such as the synthesis of tetraalkylbenzidines from the reaction of N,N-dialkylanilines with antimony pentachloride. semanticscholar.org
Oxidative cleavage of the C-N bond in N-alkylanilines is another significant transformation. nih.govresearchgate.netorganic-chemistry.org This reaction, often catalyzed by metal complexes, can lead to the formation of anilines and aldehydes or ketones. nih.gov For instance, a zinc-based catalyst has been shown to effectively cleave the C-N bond in N-alkylanilines using molecular oxygen as the oxidant. nih.govresearchgate.net The mechanism is proposed to involve the formation of an imine intermediate, which is then hydrolyzed.
Rhodium-catalyzed oxidative coupling of N-nitrosoanilines with allyl alcohols represents another pathway for the functionalization of N-substituted anilines. frontiersin.orgnih.gov This reaction proceeds via C-H activation and allows for the introduction of new carbon-carbon bonds at the ortho position of the aniline ring.
Given the presence of the N-sec-butyl group, this compound would be expected to undergo similar oxidative transformations. The specific products would depend on the chosen catalyst and reaction conditions, with potential pathways leading to N-N coupled products, C-N bond cleavage products (2,5-xylidine and 2-butanone), or ortho-functionalized derivatives. A summary of potential oxidative transformations is provided in Table 3.
Table 3: Potential Oxidative Transformations of this compound
| Reaction Type | Catalyst/Reagent | Potential Product(s) |
|---|---|---|
| Oxidative N-N Coupling | Tungsten Catalyst | Azoxy-2,5-xylidine derivative |
| Oxidative C-N Cleavage | Zinc-based Catalyst, O2 | 2,5-Xylidine and 2-Butanone (B6335102) |
Mechanisms of Iminium Ion Generation
The generation of iminium ions from tertiary amines, such as N-substituted xylidines, is a key step in many oxidative C-H functionalization reactions. This process typically involves the removal of an electron from the nitrogen atom, followed by deprotonation at an adjacent carbon.
The resulting amine radical cation can then undergo several competing pathways. A backward SET can regenerate the starting amine. Alternatively, and central to productive C-H functionalization, is the cleavage of a C-H bond at the α-position to the nitrogen. This can occur through various mechanisms, including proton-coupled electron transfer (PCET) or a stepwise process of deprotonation to form an α-amino radical, which is then further oxidized to the iminium ion. acs.orgnih.gov The stability of the resulting iminium ion is a crucial factor driving this transformation. nih.gov
In some systems, particularly those involving photochemical activation, the amine radical cation can deprotonate to yield a nucleophilic α-amino radical. nih.gov This radical can then be oxidized in a subsequent step to the corresponding iminium ion. nih.gov Another possibility involves the cleavage of a C-C bond to form a stable iminium ion and a carbon radical, although this is less common. nih.gov
Initiation: A transition metal catalyst reacts with an oxidant (e.g., TBHP) to generate a highly reactive radical species. acs.org
Single-Electron Transfer (SET): The radical oxidant abstracts an electron from the nitrogen of the aniline, forming an amine radical cation. acs.org
C-H Bond Cleavage: The amine radical cation undergoes cleavage of an α-C-H bond to form an iminium ion, either through a concerted or stepwise process. acs.orgnih.gov
Trapping of the Iminium Ion: The generated iminium ion is a reactive electrophile that can be trapped by various nucleophiles present in the reaction mixture, leading to the formation of new C-C or C-heteroatom bonds. acs.org
Formation of Oxidative Products and By-products
The oxidation of N-substituted anilines can lead to a variety of products, depending on the specific oxidant and reaction conditions employed. Common oxidizing agents include potassium permanganate, chromium trioxide, and peroxides.
Oxidation of N-sec-butyl-3,5-dimethylaniline, a related compound, can result in the formation of the corresponding nitroso or nitro compounds. The metabolism of xylidines, in general, can proceed through several pathways, including N-hydroxylation, oxidation of the methyl groups on the aromatic ring, and direct hydroxylation of the ring itself. industrialchemicals.gov.au The N-hydroxylation pathway is particularly significant as it can lead to the formation of nitrenium ions, which are reactive intermediates capable of binding to nucleophiles. industrialchemicals.gov.au
In the context of N-dealkylation reactions, which are essentially oxidative processes, the cleavage of the C-N bond is a key transformation. For tertiary amines, this often proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to a secondary amine and a carbonyl compound. nih.gov For example, palladium-catalyzed N-dealkylation of tertiary amines involves the coordination of the nitrogen to the palladium center, followed by insertion of palladium into an adjacent C-H bond. nih.gov Protonolysis of the resulting complex generates an iminium ion that hydrolyzes to the dealkylated amine. nih.gov
The nature of the substituents on the aniline ring and the nitrogen atom can influence the product distribution. The electron-donating methyl groups on the xylidine ring increase the electron density on the nitrogen, making it more susceptible to oxidation. lkouniv.ac.in However, the bulky sec-butyl group can sterically hinder the approach of the oxidant to the nitrogen atom and the adjacent C-H bonds.
In some cases, oxidation can lead to the formation of N-oxides. For instance, the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes can generate a highly reactive copper-oxyl species. nih.gov This species is capable of hydroxylating strong C-H bonds, leading to the formation of carbinolamine species which can then decompose to a dealkylated aniline and formaldehyde. nih.gov
Electrochemical oxidation of N,N'-substituted p-phenylenediamines, which share structural similarities with this compound, has been shown to produce stable radical cations and dications. researchgate.net Further oxidation, particularly in the presence of air, can lead to consecutive chemical reactions. researchgate.net
C-H Activation and Metallation Studies on Related Anilines
The directed functionalization of C-H bonds in anilines is a powerful tool for the synthesis of substituted aromatic compounds. The amino group, or a derivative thereof, can act as a directing group, facilitating the selective activation of specific C-H bonds on the aromatic ring.
Regioselectivity in Metalation Reactions
Directed ortho metalation (DoM) is a well-established strategy for the functionalization of the position adjacent to a directing group. wikipedia.org In this reaction, an organolithium reagent interacts with a heteroatom-containing directing group, leading to deprotonation of the nearby ortho-C-H bond. wikipedia.org For anilines, the amino group itself can act as a directing group, although it is considered relatively modest compared to other functional groups like amides or carbamates. beilstein-journals.org The lone pair of electrons on the nitrogen atom coordinates to the metal, facilitating the deprotonation of the ortho position.
However, achieving high regioselectivity in the metalation of anilines can be challenging. The electronic effects of the amino group, which is an activating group, can also favor electrophilic substitution at the para position. lkouniv.ac.in Furthermore, the acidity of the N-H proton in primary and secondary anilines can lead to N-metalation rather than C-H activation. Therefore, N-protection is often employed to ensure chemoselectivity. uva.es
The choice of the metalating agent and reaction conditions plays a crucial role in determining the regioselectivity. While organolithium reagents are commonly used for ortho-metalation, other metal reagents can provide different selectivities. For instance, iridium-catalyzed borylation of anilines has been shown to exhibit excellent regioselectivity for the ortho-C-H bond. acs.org
Interestingly, meta-selective C-H functionalization of anilines, which is traditionally difficult to achieve due to the ortho- and para-directing nature of the amino group, has been accomplished using specialized catalytic systems. Palladium-catalyzed meta-C-H arylation of anilines has been reported using a norbornene transient mediator and specific ligands. nih.gov Computational and experimental studies have also provided insights into achieving meta-selectivity in the amination of anisidines through the formation of quinone imine ketal intermediates. nih.gov
The steric and electronic properties of the substituents on the aniline ring also significantly influence the regioselectivity. For this compound, the two methyl groups at the 2- and 5-positions block two of the ortho positions relative to the amino group. This steric hindrance would likely direct metalation to the C-6 position, which is ortho to the amino group and flanked by a methyl group. The bulky sec-butyl group on the nitrogen can also influence the conformation of the molecule and the accessibility of the different C-H bonds.
Role of Mixed-Metal Reagents in Directed Metalation
The use of mixed-metal reagents has emerged as a powerful strategy to control and enhance the reactivity and regioselectivity of metalation reactions. These reagents, often composed of an alkali metal and a less electropositive metal like zinc or magnesium, can exhibit unique properties that are not observed with single-metal reagents.
One notable example is the use of mixed lithium-magnesium amide complexes, sometimes referred to as "turbo-Grignard" reagents. beilstein-journals.org The presence of lithium chloride can break up the aggregates of magnesium amides, leading to more soluble and reactive mixed-metal species that can perform regioselective functionalization. beilstein-journals.org
In the context of anilines, mixed-metal reagents have been shown to dramatically alter the regioselectivity of metalation. For example, the direct zincation of N,N-dimethylaniline with a mixed sodium-zincate reagent, (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu), surprisingly resulted in meta-metalation. beilstein-journals.orgbeilstein-journals.org This is in stark contrast to the ortho-metalation typically observed with organolithium reagents. beilstein-journals.org Subsequent quenching of the reaction mixture with iodine yielded a mixture of regioisomers, with the meta-iodoaniline being the major product. beilstein-journals.orgnih.gov
The mechanism of these mixed-metal mediated reactions is often described as "synergic metalation." beilstein-journals.org The alkali metal component is thought to play a crucial role in the initial deprotonation step, while the less electropositive metal, such as zinc, ultimately replaces the hydrogen atom. beilstein-journals.org This cooperative effect can lead to unprecedented reactivity and selectivity.
The composition of the mixed-metal reagent can be fine-tuned to achieve the desired outcome. For instance, the indirect sequential sodiation of N,N-dimethylaniline with n-BuNa followed by the addition of a dialkylzinc compound led to the formation of an ortho-metalated species. beilstein-journals.org This highlights the subtle interplay between the different metal components and the order of their addition.
A variety of mixed-metal systems have been explored for directed metalation, including magnesiates, zincates, and aluminates. acs.orgnih.gov These reagents have proven to be effective for the metalation of a wide range of substrates, including those with relatively weak directing groups. The development of these more complex and tunable reagent systems offers a promising avenue for achieving highly selective C-H functionalization of challenging substrates like substituted anilines.
Absence of Specific Research Data Precludes Detailed Article Generation
A thorough investigation into the scientific literature reveals a significant lack of specific theoretical and computational chemistry studies focused on the compound This compound . Despite extensive searches for data related to its electronic structure, mechanistic pathways, and quantitative structure-property relationships, no dedicated research articles or datasets were identified that would allow for a detailed and scientifically accurate analysis as requested.
The user's request specified a comprehensive article structured around a detailed outline, including subsections on Density Functional Theory (DFT) for geometry optimization, Ab Initio Molecular Orbital (MO) calculations for reactivity prediction, transition state analysis, prediction of regioselectivity, and Quantitative Structure-Property Relationships (QSPR) for molecular basicity. This level of detail necessitates access to published research findings, including calculated energies, optimized geometries, reaction pathway energetics, and correlations between molecular structure and basicity, specifically for this compound.
While general principles and methodologies of computational chemistry are well-established for related classes of compounds, such as substituted anilines and other N-alkylated amines, the direct application and reporting of these methods for this compound are not present in the accessible scientific domain. The generation of scientifically accurate data tables and detailed research findings is contingent on the existence of such primary research.
Therefore, due to the absence of specific computational studies on this compound, it is not possible to generate the requested article with the required level of scientific rigor and detail for each specified section and subsection. The creation of such an article would require original research involving complex computational modeling, which is beyond the scope of this platform.
Theoretical and Computational Chemistry Approaches
Quantitative Structure-Property Relationships (QSPR) and Molecular Basicity Studies
Correlation of Electronic Descriptors with Basicity Parameters
The basicity of an aniline (B41778) derivative like N-sec-Butyl-2,5-xylidine is a critical parameter influencing its chemical reactivity and behavior in various chemical processes. Computational chemistry allows for the calculation of a range of electronic descriptors that can be correlated with experimentally determined basicity parameters, such as the pKa value. This approach is rooted in the principle that the electronic structure of a molecule dictates its ability to accept a proton.
For this compound, the introduction of the sec-butyl group on the nitrogen atom, in addition to the two methyl groups on the aromatic ring, influences the electron density on the nitrogen atom and, consequently, its basicity. The sec-butyl group, being an electron-donating alkyl group, is expected to increase the electron density on the nitrogen atom through an inductive effect, thereby increasing the basicity compared to the parent 2,5-xylidine.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to compute a variety of electronic descriptors. These descriptors can then be used to build a quantitative structure-property relationship (QSPR) model to predict the basicity of a series of related compounds.
Key Electronic Descriptors and Their Expected Influence on Basicity:
Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy generally indicates a greater ability to donate electrons, which correlates with higher basicity. For this compound, the electron-donating alkyl groups are expected to raise the HOMO energy compared to aniline.
Natural Atomic Charges: The calculated charge on the nitrogen atom is a direct indicator of its electron density. A more negative charge on the nitrogen atom suggests a greater availability of the lone pair for protonation and thus higher basicity.
Global Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to charge transfer. Softer molecules are generally more reactive. A lower hardness (or higher softness) can be correlated with increased basicity in a series of similar compounds.
Proton Affinity (PA): This is a direct theoretical measure of basicity in the gas phase and is calculated as the negative of the enthalpy change for the protonation reaction.
The following table presents a hypothetical set of calculated electronic descriptors for this compound and its parent compound, 2,5-xylidine, to illustrate the expected trends. These values are representative and would need to be confirmed by specific computational studies.
| Compound | HOMO Energy (eV) | Nitrogen Atom Charge (e) | Global Hardness (η) | Predicted pKa |
|---|---|---|---|---|
| 2,5-Xylidine | -5.10 | -0.35 | 2.8 | 4.55 |
| This compound | -4.95 | -0.40 | 2.6 | 5.10 |
Information-Theoretic Approaches in Chemical Reactivity
Information-theoretic approaches, derived from Shannon's information theory, provide a novel set of descriptors to quantify the electronic structure and reactivity of molecules. nih.gov These methods analyze the electron density distribution to yield insights into chemical behavior. For this compound, these approaches can be used to characterize its reactivity in various chemical reactions, such as electrophilic aromatic substitution.
The core idea is that the electron density of a molecule can be treated as a probability distribution. Quantities such as Shannon entropy, Fisher information, and information gain can be calculated from this distribution to describe the electronic complexity and reactivity. nih.gov
Key Information-Theoretic Descriptors:
Shannon Entropy (S): This descriptor measures the uncertainty or delocalization of the electron density. In the context of chemical reactivity, it can be related to the polarizability and softness of the molecule.
Fisher Information (I): This is a measure of the localization of the electron density. It is sensitive to the gradient of the electron density and can provide insights into the regions of a molecule that are more susceptible to chemical attack.
Information Gain (Kullback-Leibler Divergence): This quantity measures the change in information content when moving from a reference state (e.g., isolated atoms) to the molecular state. It can be used to quantify the extent of bond formation and charge rearrangement.
These descriptors can be calculated at both the molecular and atomic levels. For instance, the atomic Shannon entropy can be used to identify the most reactive sites within the this compound molecule. For electrophilic aromatic substitution, the carbon atoms on the aromatic ring with higher information-theoretic indices for nucleophilicity would be predicted as the most likely sites of reaction.
The following interactive table provides a hypothetical set of information-theoretic descriptors for the different carbon atoms of the aromatic ring in this compound, illustrating how these values could be used to predict regioselectivity.
| Aromatic Carbon Position | Atomic Shannon Entropy (S) | Atomic Fisher Information (I) | Predicted Reactivity towards Electrophiles |
|---|---|---|---|
| C3 | 1.25 | 8.5 | Moderate |
| C4 | 1.35 | 7.8 | High |
| C6 | 1.32 | 8.0 | High |
Conformational Analysis and Molecular Dynamics Simulations
The sec-butyl group in this compound introduces significant conformational flexibility. The rotation around the C-N bond and the various single bonds within the sec-butyl group leads to a complex potential energy surface with multiple local energy minima, each corresponding to a different conformer.
Conformational Analysis aims to identify the stable conformers of a molecule and to determine their relative energies and populations. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional structure. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be used to perform a systematic search for low-energy conformers.
For this compound, the key dihedral angles to consider are those around the N-C(sec-butyl) bond and the C-C bonds within the sec-butyl group. The relative orientation of the sec-butyl group with respect to the aromatic ring will be influenced by steric hindrance with the ortho-methyl group.
Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space and the study of how the molecule's structure fluctuates at a given temperature.
For this compound, an MD simulation could reveal:
The preferred conformations of the sec-butyl group.
The timescale of conformational changes.
The influence of the solvent on the conformational equilibrium.
The flexibility of different parts of the molecule.
The results of a conformational analysis and MD simulations can be summarized in terms of the relative populations of the most stable conformers and the energy barriers for their interconversion.
The table below presents a hypothetical summary of a conformational analysis for this compound, illustrating the kind of data that would be obtained from such a study.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (C-C-N-C) |
|---|---|---|---|
| A | 0.00 | 65 | 120° |
| B | 0.85 | 25 | -110° |
| C | 1.50 | 10 | 60° |
Advanced Applications in Organic Synthesis and Materials Science
N-sec-Butyl-2,5-xylidine as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.govrug.nlnih.gov Primary and secondary amines are fundamental building blocks in many well-known MCRs, such as the Ugi and Passerini reactions. nih.govrug.nl
This compound, as a secondary amine, could hypothetically serve as a key component in various MCRs. The presence of the sec-butyl group on the nitrogen atom and two methyl groups on the aromatic ring would introduce significant steric hindrance. This could influence the stereochemical outcome of the reaction, potentially leading to the selective formation of specific diastereomers. The electronic properties of the dimethylaniline ring would also modulate the reactivity of the amine.
Below is a hypothetical data table illustrating the potential role of this compound in a generic Ugi-type multi-component reaction.
| Component | Example | Role in Reaction | Potential Influence of this compound |
| Amine | This compound | Nucleophile; provides the N-substituent on the final product. | The bulky sec-butyl and xylidine (B576407) moiety would create a sterically demanding environment, influencing product structure and yield. |
| Ketone/Aldehyde | Acetone | Forms the Schiff base intermediate with the amine. | Reactivity would depend on the steric accessibility of the carbonyl group. |
| Carboxylic Acid | Acetic Acid | Provides the acyl group and participates in the final rearrangement. | Standard component, its choice would influence the final product's properties. |
| Isocyanide | tert-Butyl isocyanide | Carbon-centered nucleophile that attacks the Schiff base intermediate. | The reaction's success would depend on the isocyanide's ability to approach the sterically hindered intermediate. |
Role as a Chemical Intermediate in Complex Synthetic Routes
Substituted anilines are foundational intermediates in the synthesis of a vast range of chemicals, including dyes, pharmaceuticals, and agrochemicals. wikipedia.orgwikipedia.org The parent compound, 2,5-xylidine, is a known precursor in the manufacture of various dyes. wikipedia.org N-alkylation, the process of adding an alkyl group to the amine, is a common strategy to fine-tune the properties of the final product.
Dinitroanilines are an important class of compounds, with some derivatives used as herbicides. The synthesis of these compounds often involves the nitration of an aniline (B41778) precursor. The oxidation of aryl amines to their corresponding nitroarenes is a known transformation in organic chemistry, which can be achieved using various oxidizing agents like peroxy acids or sodium perborate. mdpi.com
Theoretically, this compound could serve as a precursor to functionalized dinitroaniline derivatives. The synthesis would involve the electrophilic nitration of the aromatic ring. The presence of the activating amino group and the two methyl groups would direct the incoming nitro groups to specific positions on the ring, although the bulky sec-butyl group could sterically hinder certain positions. The reaction conditions would need to be carefully controlled to prevent over-oxidation or side reactions.
This compound can itself be a starting point for creating more complex molecules with extended structures. The secondary amine nitrogen provides a reactive site for further functionalization. arabjchem.org For instance, reactions such as N-acylation or further N-alkylation could be employed to attach larger, more complex moieties. These reactions would yield novel N-substituted xylidine analogues with potentially new chemical and physical properties. Such derivatization is a common strategy in medicinal chemistry to explore the structure-activity relationship of bioactive molecules. nih.gov
Catalytic Roles of this compound-derived Ligands (Hypothetical/Future Research)
Many organic nitrogen compounds serve as ligands for metal catalysts, playing a crucial role in directing the reactivity and selectivity of chemical reactions. The specific structure of the ligand, including its steric and electronic properties, is key to the catalyst's performance.
There is potential for this compound to be used in the development of novel ligands for catalysis. The nitrogen atom can coordinate to a metal center, while the bulky sec-butyl group and the adjacent methyl groups on the aromatic ring would create a well-defined, sterically hindered pocket around the metal. This structural feature is often desirable in catalysis as it can lead to high selectivity (e.g., enantioselectivity) in reactions. Future research could explore the synthesis of complexes involving this compound and various transition metals to evaluate their catalytic activity in reactions like cross-coupling, hydrogenation, or polymerization.
Polymerization and Copolymerization Studies involving Xylidine Moieties
Polyaniline and its derivatives are a significant class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. ama-science.orgrsc.org The properties of these polymers can be modified by using substituted aniline monomers. rsc.orgacs.org
The incorporation of xylidine moieties into polymer chains is a known strategy to alter the final material's properties. For instance, the methyl groups on the aromatic ring can increase the solubility of the polymer in common organic solvents, which is often a challenge with the parent polyaniline. researchgate.net
This compound could be used as a monomer in polymerization reactions to create novel polymeric systems. nih.gov The oxidative polymerization of aniline derivatives typically proceeds via the formation of bonds between the nitrogen of one monomer and the aromatic ring of another. However, the presence of the sec-butyl group on the nitrogen atom in this compound would block this traditional polymerization pathway.
Instead, polymerization would likely proceed through coupling at the unsubstituted positions on the aromatic ring, leading to a polymer with a different backbone structure compared to traditional polyaniline. This would significantly impact the polymer's electronic properties, solubility, and morphology. rsc.org Alternatively, this compound could be used as a co-monomer with other anilines to tailor the properties of the resulting copolymer. researchgate.net
The table below outlines the potential effects of incorporating this compound into a polymeric system compared to unsubstituted aniline.
| Property | Polyaniline (from Aniline) | Hypothetical Polymer (from this compound) |
| Solubility | Generally poor in common organic solvents. | Expected to be higher due to the presence of alkyl groups (two methyl, one sec-butyl). |
| Conductivity | High (in doped state). | Expected to be lower due to disruption of π-conjugation by the N-alkyl group and altered chain linkage. |
| Processability | Difficult due to poor solubility. | Potentially improved, allowing for easier film and fiber formation. |
| Chain Structure | Primarily head-to-tail linkage (N-to-para-C). | Linkage would occur between aromatic carbons, as N-position is blocked. |
Despite a comprehensive search for scientific literature, no specific research articles or data were found detailing the synthesis, characterization of polymer properties, or decomposition of polymers derived from this compound. The search for information on "poly(this compound)" and related terms did not yield any relevant studies.
General information on the polymerization of aniline derivatives suggests that substituents on the nitrogen atom or the benzene (B151609) ring can influence the properties of the resulting polymers. For instance, N-alkylation in polyanilines has been shown to affect solubility and conductivity. However, without specific studies on this compound, it is not possible to provide scientifically accurate data on the properties and decomposition of its corresponding polymer.
Therefore, the requested article section on the "Characterization of Polymer Properties and Decomposition" for polymers of this compound cannot be generated at this time due to the absence of available research data.
Future Research Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of environmentally benign and efficient methods for the synthesis of N-substituted anilines, including N-sec-Butyl-2,5-xylidine, is a critical area of future research. Traditional N-alkylation methods often rely on harsh reagents and produce significant waste. Modern approaches focus on "green" chemistry principles, such as the use of abundant and less toxic alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" reactions. These processes, often catalyzed by transition metals, produce water as the primary byproduct, enhancing their sustainability.
Recent studies have demonstrated the efficacy of various catalytic systems for the N-alkylation of anilines with alcohols. For instance, manganese pincer complexes have been shown to selectively monoalkylate a range of anilines with both aromatic and aliphatic alcohols, including methanol, under mild conditions. nih.gov Similarly, iridium and ruthenium-based catalysts have proven effective, with some ruthenium complexes facilitating N-alkylation even at room temperature. sioc-journal.cn Niobium oxide has also been identified as a robust heterogeneous catalyst for the N-alkylation of benzyl alcohol with aniline (B41778), proceeding via an SN1 mechanism. nih.gov
Future research on this compound should explore these sustainable pathways. A key focus will be the adaptation of these catalytic systems for the specific alkylation of 2,5-xylidine with a sec-butyl group, likely from 2-butanol. The optimization of reaction conditions, including catalyst loading, temperature, and the use of base, will be crucial for achieving high yields and selectivity. The development of reusable heterogeneous catalysts, such as the niobium oxide system, would be particularly advantageous for industrial applications. nih.gov
Table 1: Comparison of Catalytic Systems for N-Alkylation of Anilines with Alcohols
| Catalyst | Amine Substrate | Alcohol Substrate | Yield (%) |
|---|---|---|---|
| Manganese Pincer Complex | Aniline | Benzyl Alcohol | 78 |
| Manganese Pincer Complex | 4-Aminostilbene | Benzyl Alcohol | 95 |
| NHC–Ir(III) Complex | Aniline | Benzyl Alcohol | 96 |
| NHC–Ir(III) Complex | 4-Methoxyaniline | Benzyl Alcohol | 86 |
| Ruthenium/dppf Complex | Aniline | Primary Carbohydrate Alcohol | Up to 97 |
| Niobium Oxide | Aniline | Benzyl Alcohol | 65.2 |
Advanced Mechanistic Studies using Time-Resolved Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for optimizing processes and developing new applications. Time-resolved spectroscopic techniques are powerful tools for investigating the dynamics of chemical reactions on ultrafast timescales, providing insights into the formation and decay of transient intermediates.
Femtosecond transient absorption spectroscopy, for example, can be employed to study the electronic relaxation and reaction pathways of aniline derivatives following photoexcitation. jmaterenvironsci.com Such studies can reveal the lifetimes of excited states and the kinetics of processes like intramolecular proton transfer. researchgate.net Future research could apply these techniques to investigate the N-alkylation of 2,5-xylidine, providing a detailed picture of the catalytic cycle and the roles of various intermediates. This could involve monitoring the formation of metal-hydride species or the dynamics of the hydrogen transfer steps. jmaterenvironsci.com
Furthermore, time-resolved infrared (IR) spectroscopy can offer structural information about short-lived intermediates, complementing the electronic information from transient absorption spectroscopy. By observing changes in vibrational modes on the picosecond to nanosecond timescale, researchers can track the formation and breaking of bonds during a reaction. Applying these advanced spectroscopic methods to the synthesis of this compound will enable a more rational design of catalysts and reaction conditions to improve efficiency and selectivity.
Development of New Analytical Methodologies for Complex Matrices
The detection and quantification of this compound and related aromatic amines in complex matrices such as environmental samples, textiles, and food products are crucial for monitoring and regulatory purposes. While standard methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used, there is a continuous need for more sensitive, selective, and rapid analytical techniques.
Future research should focus on developing advanced analytical methodologies for this compound. This includes the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity. lcms.czmdpi.com The development of novel sample preparation techniques, such as solid-phase microextraction (SPME) or magnetic molecularly imprinted polymers, can help to selectively extract and concentrate the analyte from complex samples, thereby improving detection limits and reducing matrix effects. ital.sp.gov.br
Capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) is another promising technique that offers rapid separation with high efficiency. acs.org The development of CE-MS/MS methods for this compound could provide a valuable alternative to traditional chromatographic methods, particularly for high-throughput screening applications. The validation of these new methods according to international guidelines will be essential for their adoption in routine analysis.
Table 2: Detection Limits of Various Analytical Methods for Aromatic Amines
| Analytical Technique | Analyte | Matrix | Limit of Detection (LOD) |
|---|---|---|---|
| LC-MS/MS | Various Aromatic Amines | Textiles | 0.007–2 mg kg⁻¹ |
| LC-MS/MS | Various Aromatic Amines | Urine and Wastewater | 0.004–1.5 µg L⁻¹ |
| UHPLC-MS/MS | Primary Aromatic Amines | Kitchen Utensils | 0.001–0.029 ng/mL |
| CE-MS/MS | Primary Aromatic Amines | Cooking Utensils | 0.2–1.3 µg kg⁻¹ |
| µSPE–UHPLC–MS/MS | Heterocyclic Aromatic Amines | Plant-Based Milk | 0.01–0.04 µg L⁻¹ |
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. Future research on this compound will greatly benefit from the application of computational methods to design novel derivatives with tailored properties.
DFT calculations can be used to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties such as dipole moments and polarizability. researchgate.net By systematically modifying the structure of this compound, for example, by introducing different substituents on the aromatic ring, it is possible to computationally screen for derivatives with desired characteristics. For instance, calculations can predict how substituents will affect the molecule's reactivity, which can guide the synthesis of new compounds with enhanced performance in specific applications. researchgate.net
Furthermore, computational methods can be used to elucidate reaction mechanisms, complementing the experimental studies discussed in section 7.2. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable pathway. This approach can be used to understand the selectivity of different catalysts in the synthesis of this compound and to predict the outcomes of reactions involving its derivatives. wikipedia.org
Table 3: DFT Calculated Properties of para-Substituted Anilines (B3LYP/6-311G(d,p))
| Compound | Dipole Moment (Debye) | Electrophilicity Index (ω, eV) | Nucleophilicity Index (N, eV) |
|---|---|---|---|
| p-chloroaniline | 3.0619 | 0.9145 | 3.6539 |
| p-bromoaniline | 3.0012 | 0.8644 | 3.7461 |
| p-fluoroaniline | 2.2036 | 0.8650 | 4.1980 |
Integration into Emerging Chemical Technologies
The unique structure of this compound, combining a substituted aniline core with a bulky alkyl group, makes it a promising building block for a variety of functional materials and specialty chemicals. Future research should explore the integration of this compound into emerging chemical technologies.
One potential area of application is in the synthesis of novel dyes and pigments. The 2,5-xylidine moiety is a known component of some commercial dyes. nih.gov By modifying the N-substituent and the aromatic ring, it may be possible to develop new colorants with enhanced properties, such as improved lightfastness, thermal stability, or solubility in specific media.
In the field of medicinal chemistry, substituted anilines are common scaffolds in the design of new pharmaceuticals. The N-sec-butyl group can influence the lipophilicity and steric profile of a molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties. This compound could serve as a starting material for the synthesis of new bioactive compounds. Similarly, in the agrochemical industry, aniline derivatives are used in the production of herbicides and fungicides. dcceew.gov.au The exploration of this compound as a precursor to new crop protection agents is a worthwhile avenue for future research.
Furthermore, the potential of this compound and its derivatives in the development of functional polymers and materials for organic electronics should be investigated. The electronic properties of the aniline ring can be tuned through substitution, and the sec-butyl group can enhance solubility and processability, which are important considerations in these applications.
Investigation of this compound in Environmental Chemical Processes (e.g., degradation studies of related compounds)
Understanding the environmental fate and potential for biodegradation of this compound is essential for assessing its environmental impact. Future research should focus on degradation studies, drawing on the extensive knowledge of the environmental behavior of aniline and other substituted anilines.
Aniline itself is known to be biodegradable in soil and water, with half-lives ranging from hours to weeks depending on environmental conditions. canada.canih.gov The degradation is primarily carried out by microorganisms that can utilize aniline as a source of carbon and nitrogen. canada.ca However, the presence of substituents on the aniline ring can significantly affect the rate and pathway of biodegradation. For example, chlorination can increase the persistence of anilines in the environment.
Future studies should investigate the aerobic and anaerobic biodegradation of this compound using various microbial consortia from soil and water. The identification of metabolic pathways and degradation products will be crucial for a comprehensive environmental risk assessment. The potential for abiotic degradation processes, such as photolysis, should also be examined. The estimated atmospheric half-life of aniline due to reaction with hydroxyl radicals is only a few hours, and similar processes may be relevant for its derivatives. canada.ca
Table 4: Environmental Half-Life of Aniline in Different Compartments
| Environmental Compartment | Process | Reported Half-Life |
|---|---|---|
| Air | Photodegradation | ~2-3.3 hours |
| Surface Water | Volatilization | ~359 hours |
| Industrial River Water | Biodegradation | 2.3 days |
| Soil | Mineralization to CO₂ | < 1 week |
| Pristine Natural Waters | Biodegradation | 10-150 days |
| Urban Water/Activated Sludge | Biodegradation | 5-8 days |
Q & A
What are the established synthetic routes for N-sec-Butyl-2,5-xylidine, and how can reaction conditions be optimized for higher yield?
Level: Basic
Methodological Answer:
this compound can be synthesized via alkylation of 2,5-xylidine with sec-butyl halides under basic conditions. Key optimization parameters include:
- Catalyst selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Solvent effects: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics.
- Temperature control: Maintain 60–80°C to balance reaction rate and byproduct formation.
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 8–12 hours | ↑ 15–20% |
| Molar Ratio (Amine:Alkyl Halide) | 1:1.2 | ↑ 10% |
| Catalyst Loading | 5 mol% | ↑ 25% |
For analogous synthesis strategies, refer to alkylation protocols for related xylidine derivatives .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Level: Basic
Methodological Answer:
- 1H/13C NMR: Focus on the aromatic proton splitting patterns (meta-substitution at 2,5 positions) and sec-butyl group signals (multiplet at δ 1.2–1.5 ppm for CH2 and triplet for CH3).
- IR Spectroscopy: Identify N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 177 (M+) and fragmentation patterns indicative of sec-butyl cleavage.
Critical Considerations:
- Use deuterated chloroform (CDCl3) to avoid solvent interference in NMR.
- Cross-validate with elemental analysis for purity confirmation.
Reference standardized analytical workflows for amine derivatives .
How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from impurities or methodological variations. Resolve via:
Reproducibility Protocols: Standardize solvent systems (e.g., use USP-grade ethanol for solubility tests) and heating rates (1°C/min) for melting point determination.
Comparative Analysis: Conduct parallel experiments using literature methods and quantify deviations using statistical tools (e.g., ANOVA).
Advanced Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) and C18 columns to isolate and quantify impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
